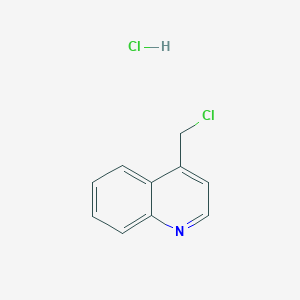

4-(Chloromethyl)quinoline hydrochloride

Vue d'ensemble

Description

4-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its yellow solid form and is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

The synthesis of 4-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method includes the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction proceeds under controlled conditions to yield the desired product .

Industrial production methods often employ similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

4-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Applications in Scientific Research

4-(Chloromethyl)quinoline hydrochloride has several notable applications:

Organic Synthesis

- Intermediates in Drug Development : The compound is frequently used as an intermediate in synthesizing various pharmaceuticals, including antimalarial agents. Its ability to participate in Suzuki–Miyaura cross-coupling reactions facilitates the formation of complex organic molecules .

- Building Blocks for Bioactive Compounds : It acts as a precursor for synthesizing biologically active molecules, contributing to research in medicinal chemistry.

Biological Research

- Antimalarial Activity : Studies have highlighted the potential of quinoline derivatives, including this compound, in developing new antimalarial drugs. For instance, related compounds have shown activity against Plasmodium falciparum, with ongoing research aimed at improving their pharmacokinetic profiles and efficacy .

- Mechanistic Studies : The compound is utilized to explore biochemical pathways involving quinoline derivatives, which can influence various biological processes.

Industrial Applications

- Dyes and Pigments : Beyond pharmaceuticals, this compound finds use in producing dyes and pigments due to its stable aromatic structure.

- Agrochemicals : The compound serves as an important intermediate in synthesizing agrochemicals, contributing to agricultural research and development.

Case Study 1: Antimalarial Quinoline Derivatives

Research has demonstrated that derivatives of quinoline, including those synthesized from this compound, exhibit potent antimalarial activity. A study reported the synthesis of quinoline-4-carboxamide derivatives that showed significant efficacy against Plasmodium berghei in mouse models, leading to further exploration of their potential as therapeutic agents .

Case Study 2: Development of Industrial Chemicals

A patent on chloromethyl quinoline derivatives outlines methods for preparing various active pharmaceutical ingredients (APIs) from this compound. This highlights its role not only as an intermediate but also as a compound with direct applications in drug formulation .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

4-(Chloromethyl)quinoline hydrochloride can be compared with other quinoline derivatives, such as:

2-(Chloromethyl)quinoline: Similar in structure but with the chloromethyl group at a different position, leading to different reactivity and applications.

4-Methylquinoline: Lacks the chloromethyl group, resulting in different chemical properties and uses.

Quinoline: The parent compound, which serves as the basis for the synthesis of various derivatives.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, making it a valuable intermediate in organic synthesis and research .

Activité Biologique

4-(Chloromethyl)quinoline hydrochloride is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the 4-position of the quinoline ring. The chemical structure can be represented as follows:

- Chemical Formula : C₉H₈ClN

- CAS Number : 1822-57-7

This compound is soluble in water and exhibits properties typical of quinoline derivatives, such as lipophilicity, which influences its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Quinoline derivatives often inhibit specific enzymes, leading to altered metabolic pathways. For instance, they may inhibit topoisomerases, which are crucial for DNA replication and repair .

- Antimicrobial Activity : Compounds in the quinoline family have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activities

The biological activities associated with this compound include:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of tumor cells in vitro and in vivo. It has been linked to mechanisms involving DNA intercalation and disruption of cell division .

- Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

- Antitumor Efficacy : A study published in Pharmaceutical Biology reported that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antimicrobial Activity : In a comparative study, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like penicillin .

- Anti-inflammatory Study : Research highlighted its potential in reducing inflammation in animal models of arthritis by decreasing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a promising therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBVZQGDUCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629509 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-57-7 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.